N1-(2,6-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
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Overview
Description
N1-(2,6-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a complex organic compound that belongs to the class of oxalamides. This compound is characterized by its unique structure, which includes a dimethylphenyl group, a methylindolinyl group, and a morpholinoethyl group attached to an oxalamide backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,6-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps:
Formation of the Oxalamide Backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine to form the oxalamide core.
Attachment of the Dimethylphenyl Group:
Introduction of the Methylindolinyl Group: The 1-methylindolin-5-yl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a suitable precursor.
Addition of the Morpholinoethyl Group: The final step involves the attachment of the morpholinoethyl group, which can be achieved through nucleophilic substitution or another suitable reaction mechanism.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2,6-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may result in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents, organolithium compounds
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology or biochemistry.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may find use in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N1-(2,6-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide exerts its effects would depend on its specific interactions with molecular targets. These could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function in biological pathways.
Altering Cellular Processes: Affecting processes such as cell signaling, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,6-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-piperidinoethyl)oxalamide
- N1-(2,6-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-pyrrolidinoethyl)oxalamide
Uniqueness
N1-(2,6-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is unique due to the presence of the morpholinoethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in research to explore new applications and mechanisms of action.
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-17-5-4-6-18(2)23(17)27-25(31)24(30)26-16-22(29-11-13-32-14-12-29)19-7-8-21-20(15-19)9-10-28(21)3/h4-8,15,22H,9-14,16H2,1-3H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYQSRMXNBSECJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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